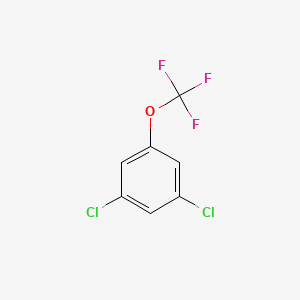![molecular formula C9H6F6O4S2 B3034328 Dioxo[4-(trifluoromethyl)phenyl]{[(trifluoromethyl)sulfonyl]methyl}-lambda~6~-sulfane CAS No. 157259-41-1](/img/structure/B3034328.png)
Dioxo[4-(trifluoromethyl)phenyl]{[(trifluoromethyl)sulfonyl]methyl}-lambda~6~-sulfane
Übersicht
Beschreibung
Dioxo[4-(trifluoromethyl)phenyl]{[(trifluoromethyl)sulfonyl]methyl}-lambda6-sulfane is a synthetic organic compound that belongs to the class of sulfones. This compound is characterized by the presence of multiple functional groups, including dioxo, trifluoromethyl, and sulfonyl groups. These groups confer unique chemical and physical properties to the compound, making it useful in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dioxo[4-(trifluoromethyl)phenyl]{[(trifluoromethyl)sulfonyl]methyl}-lambda6-sulfane generally involves multi-step organic reactions. Key steps may include:
Aromatic Nucleophilic Substitution: : An initial introduction of trifluoromethyl groups onto an aromatic ring.
Sulfonylation: : Attachment of the sulfonyl group via sulfonation reactions using reagents such as chlorosulfonic acid or sulfonyl chlorides.
Oxidation Reactions: : Introduction of dioxo groups through oxidation processes using oxidizing agents like hydrogen peroxide or permanganates.
Industrial Production Methods
Industrial-scale production may employ catalytic processes to enhance yield and efficiency. Techniques such as continuous flow reactors may be utilized to maintain reaction conditions and optimize product output.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions leading to various oxo derivatives.
Reduction: : Reduction can yield compounds with different oxidation states of sulfur.
Substitution: : The presence of multiple functional groups allows for diverse substitution reactions.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, potassium permanganate.
Reduction: : Lithium aluminum hydride, sodium borohydride.
Substitution: : Various nucleophiles or electrophiles depending on the targeted substitution site.
Major Products
Products vary with reaction conditions, but typically involve further functionalized sulfones or sulfoxides.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: : Acts as a catalyst in organic synthesis reactions.
Reagents: : Used as a precursor or intermediate in the synthesis of complex organic molecules.
Biology
Enzyme Inhibition: : Potential inhibitor for specific enzyme classes due to its unique functional groups.
Medicine
Pharmaceuticals: : Investigated for antimicrobial and anticancer properties.
Industry
Material Science: : Utilized in the development of advanced materials with specific chemical properties.
Wirkmechanismus
Molecular Targets
The compound’s mechanism of action can involve binding to specific enzymes or proteins, altering their function. This is often mediated by its electrophilic trifluoromethyl and sulfonyl groups.
Pathways Involved
Inhibition Pathways: : Inhibits particular enzymatic pathways critical in disease processes.
Signal Transduction: : Modulates signal transduction pathways within cells.
Vergleich Mit ähnlichen Verbindungen
Comparison with Other Sulfones
Differences: : Unique combination of dioxo and trifluoromethyl groups sets it apart.
Similar Compounds: : Methanesulfone, ethanesulfone, and various aryl sulfones.
The uniqueness of Dioxo[4-(trifluoromethyl)phenyl]{[(trifluoromethyl)sulfonyl]methyl}-lambda6-sulfane lies in its multifaceted functionality, making it a valuable tool in advanced chemical, biological, and industrial applications.
Eigenschaften
IUPAC Name |
1-(trifluoromethyl)-4-(trifluoromethylsulfonylmethylsulfonyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F6O4S2/c10-8(11,12)6-1-3-7(4-2-6)20(16,17)5-21(18,19)9(13,14)15/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQFLYULBZVRJPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)S(=O)(=O)CS(=O)(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F6O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-amino-4-(3,4-dimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B3034247.png)
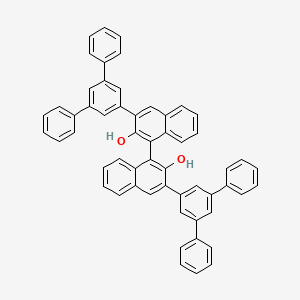
![[(E)-1-(4-methoxyphenyl)ethylideneamino]thiourea](/img/structure/B3034252.png)
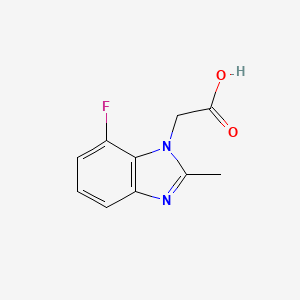

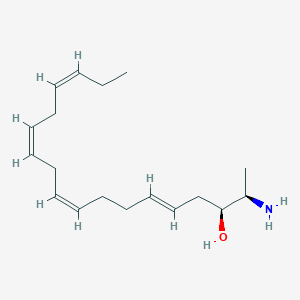
![2-2-Cyclopropyl-5-fluoro-1H-benzo[d]imidazol-1-ylacetic acid](/img/structure/B3034258.png)
![7'-Chlorospiro[cyclopropane-1,3'-indoline]](/img/structure/B3034261.png)

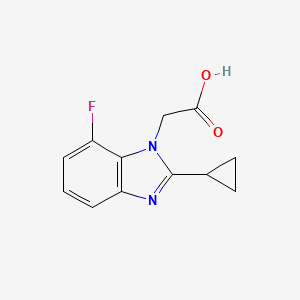
![7-chloro-3H-imidazo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B3034264.png)
